3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine
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Overview
Description
3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine is a heterocyclic compound that has garnered interest due to its unique structural features and potential pharmacological applications. This compound is part of the triazolothiadiazine family, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine typically involves the nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene under stirring in acetonitrile at room temperature . This one-pot metal-free protocol yields the desired compound in excellent yields (>90%).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to various therapeutic effects, including reduced inflammation and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in substituent groups.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with different pharmacological properties.
Uniqueness
3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine is unique due to its specific benzyl and nitro substituents, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-benzyl-8-nitro-[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-21(23)13-6-7-14-12(9-13)10-17-20-15(18-19-16(20)24-14)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFKGHPLZFQXDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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